molecular formula C17H11NOS B11845868 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one CAS No. 82153-17-1

2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one

Cat. No.: B11845868
CAS No.: 82153-17-1
M. Wt: 277.3 g/mol
InChI Key: ZZGGLSHLBVZOQU-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one is an organic compound that belongs to the class of isothiazoles This compound features a unique structure where a naphthalene ring is fused to a benzoisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothiazole with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the naphthalene and benzoisothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isothiazole: A simpler analog with a similar ring structure but lacking the naphthalene moiety.

    Benzothiazole: Another related compound with a benzene ring fused to a thiazole ring.

    Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom.

Uniqueness

2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of both naphthalene and benzoisothiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

82153-17-1

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

2-naphthalen-1-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C17H11NOS/c19-17-14-9-3-4-11-16(14)20-18(17)15-10-5-7-12-6-1-2-8-13(12)15/h1-11H

InChI Key

ZZGGLSHLBVZOQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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